Rubrocristin
Overview
Description
Rubrocristin is a naturally occurring anthraquinone derivative, first isolated from the Aspergillus glaucus group. It is characterized by its yellow pigment and is known for its unique chemical structure and properties. This compound is a polyhydroxy anthraquinone, which contributes to its distinct coloration and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubrocristin can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methylation of anthraquinone precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus glaucus. The fermentation process is optimized by controlling the concentrations of glucose and salt in the culture medium, which significantly affects the yield and quality of this compound. The compound is then extracted and purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: Rubrocristin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone forms.
Substitution: Substitution reactions involving hydroxyl groups can lead to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and methanol are employed for acetylation and methylation reactions
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Rubrocristin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying anthraquinone chemistry and its derivatives.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its antitumor properties and potential use in cancer treatment.
Industry: Utilized as a natural pigment in the food and textile industries
Mechanism of Action
The mechanism of action of rubrocristin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and interfere with cellular processes such as DNA replication and RNA synthesis. The molecular targets and pathways involved include the inhibition of topoisomerases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Rubrocristin is compared with other similar anthraquinone derivatives, such as:
- Emodin
- Physcion
- Catenarin
- Erythroglaucin
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its lack of significant antibacterial activity, which distinguishes it from other anthraquinones like catenarin and emodin .
Properties
IUPAC Name |
1,4,7-trihydroxy-5-methoxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-9(18)12-13(14(6)19)15(20)8-4-7(17)5-10(22-2)11(8)16(12)21/h3-5,17-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDDKPVQCXULQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225785 | |
Record name | Rubrocristin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74815-59-1 | |
Record name | Rubrocristin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubrocristin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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